4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate
Overview
Description
4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate is a chemical compound with the molecular formula C9H10F3NO3S and a molecular weight of 269.24 g/mol . This compound is known for its unique structure, which includes a pyridinium ion with an ethenyl group and a trifluoromethanesulfonate counterion. It is primarily used in research settings and has various applications in chemistry and materials science.
Preparation Methods
The synthesis of 4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate typically involves the reaction of 4-vinylpyridine with methyl iodide to form 1-methyl-4-vinylpyridinium iodide. This intermediate is then treated with silver trifluoromethanesulfonate to yield the desired product . The reaction conditions generally include:
Temperature: Room temperature
Solvent: Acetonitrile or other polar solvents
Reaction Time: Several hours to overnight
Industrial production methods may involve similar synthetic routes but optimized for larger scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The ethenyl group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Drug Discovery: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Material Synthesis: It is used in the synthesis of advanced materials, including ionic liquids and conductive polymers.
Mechanism of Action
The mechanism of action of 4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The pyridinium ion can participate in electron transfer processes, while the ethenyl group can undergo addition or substitution reactions. The trifluoromethanesulfonate counterion stabilizes the compound and enhances its solubility in polar solvents.
Comparison with Similar Compounds
Similar compounds to 4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate include other pyridinium salts such as:
- 1-Methyl-4-vinylpyridinium chloride
- 1-Methyl-4-vinylpyridinium bromide
- 1-Methyl-4-vinylpyridinium tetrafluoroborate
These compounds share similar structural features but differ in their counterions, which can influence their reactivity and applications. The trifluoromethanesulfonate counterion in this compound provides unique properties such as enhanced solubility and stability, making it distinct from its analogs .
Biological Activity
Overview
4-Ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate (CAS No. 45708-68-7), commonly referred to as Ethyl Viologen Triflate, is a heterocyclic organic compound with the molecular formula and a molecular weight of 269.24 g/mol. This compound features a positively charged pyridinium ion linked to an ethenyl group, stabilized by the trifluoromethanesulfonate counterion. Its unique structure imparts distinctive properties that make it valuable in various chemical and biological applications, particularly in drug discovery and electrochemical studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of 1-methyl-4-vinylpyridinium iodide : This is achieved by reacting 4-vinylpyridine with methyl iodide.
- Conversion to the triflate : The intermediate is treated with silver trifluoromethanesulfonate to yield the final product.
Conditions :
- Temperature : Room temperature
- Solvent : Acetonitrile or other polar solvents
- Reaction Time : Several hours to overnight
The biological activity of this compound primarily arises from its redox-active properties, allowing it to act as an electron transfer agent. This capability is significant in electrochemical studies and interactions with biological molecules, potentially influencing cellular processes.
Redox Properties
This compound has been investigated for its role in electron transfer processes, which are crucial in various biochemical reactions. The compound's ability to facilitate electron transfer makes it a candidate for applications in drug discovery and therapeutic development.
Cytotoxicity and Anti-inflammatory Effects
Recent studies have explored the cytotoxic effects and anti-inflammatory potential of related pyridinium salts. For instance, Mito-CORMs containing a similar pyridinium triflate moiety demonstrated non-cytotoxic behavior up to concentrations of 500 μM in human umbilical vein endothelial cells (HUVECs). In contrast, certain analogs exhibited significant toxicity at lower concentrations (above 50 μM) while also down-regulating pro-inflammatory markers such as VCAM-1, ICAM-1, and CXCL1 in TNFα-stimulated cells .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Methoxy-1-methylpyridin-1-ium; trifluoromethanesulfonate | C9H10F3NO3S | Contains a methoxy group enhancing solubility |
1-Methylpyridin-1-ium; trifluoromethanesulfonate | C7H8F3NO3S | Lacks the ethenyl group but shares similar reactivity |
1-Butyl-1-methylpyrrolidinium; trifluoromethanesulfonate | C8H12F3NO3S | An ionic liquid variant used in energy applications |
The trifluoromethanesulfonate counterion provides unique properties such as enhanced solubility and stability compared to its analogs.
Case Studies
Research into the interactions of this compound with biological systems is ongoing. Studies have highlighted its potential effects on biomolecules and cellular processes, particularly focusing on its redox-active nature. For example, investigations into its use as a mitochondrial-targeting agent have shown promising results in modulating inflammation and cellular metabolism .
Applications
The compound's unique structure allows it to serve multiple functions:
- Catalysis : Used as a catalyst in organic reactions including polymerization.
- Drug Discovery : Its scaffold aids in developing new pharmaceuticals.
- Material Synthesis : Useful in creating advanced materials like ionic liquids.
Properties
IUPAC Name |
4-ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N.CHF3O3S/c1-3-8-4-6-9(2)7-5-8;2-1(3,4)8(5,6)7/h3-7H,1H2,2H3;(H,5,6,7)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNLXNXDMUZRCG-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=C.C(F)(F)(F)S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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